2,2,3,3-tetrafluoro-3-methoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol is a fluorinated organic compound with the molecular formula C(_4)H(_6)F(_4)O(_2). This compound is notable for its unique structure, which includes both fluorine and methoxy groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoro-3-methoxypropan-1-ol typically involves the fluorination of appropriate precursors. One common method includes the reaction of 3-methoxypropan-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF(_4)) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can convert this compound into various alcohol derivatives. Sodium borohydride (NaBH(_4)) is often used as a reducing agent.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Fluorinated aldehydes or ketones.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated ethers or amines.
Scientific Research Applications
2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals, especially those requiring fluorine atoms for enhanced biological activity.
Industry: Utilized in the production of specialty chemicals, including dyes and textile treatment agents.
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluoro-3-methoxypropan-1-ol exerts its effects depends on its application:
In Organic Synthesis: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of various fluorinated products.
In Biological Systems: The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially inhibiting or modifying enzyme activity.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Similar in structure but lacks the methoxy group, making it less versatile in certain chemical reactions.
2,2,3,3-Tetrafluoro-3-methoxybutan-1-ol: Contains an additional carbon atom, which can affect its reactivity and applications.
Uniqueness: 2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol is unique due to the combination of fluorine and methoxy groups, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific fluorinated functionalities.
Properties
CAS No. |
934367-76-7 |
---|---|
Molecular Formula |
C4H6F4O2 |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.